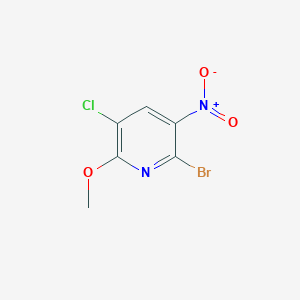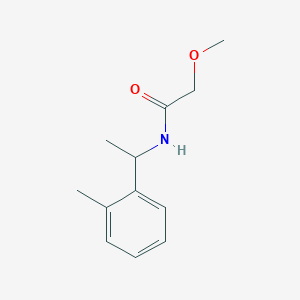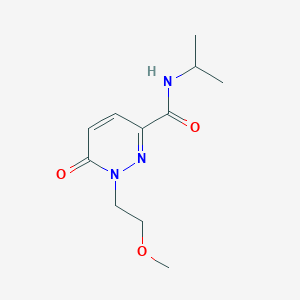
1-Cyclopropyl-3-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-fluorophenyl)thiourea is an organic compound with the molecular formula C10H11FN2S and a molecular weight of 210.27 g/mol This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a thiourea moiety
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea typically involves the reaction of cyclopropylamine with 3-fluorophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(3-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drug development.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their function and activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenethyl-3-(3-trifluoromethylphenyl)thiourea: Known for its gibberellin-like activity in plant growth regulation.
1-(2-Fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Exhibits strong inhibitory effects on Gram-positive pathogens and potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, biological interactions, and therapeutic applications.
Propriétés
Formule moléculaire |
C10H11FN2S |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(3-fluorophenyl)thiourea |
InChI |
InChI=1S/C10H11FN2S/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) |
Clé InChI |
QCCPATXZTIERJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=S)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


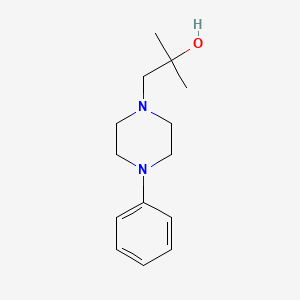
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)
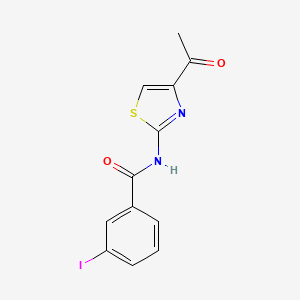

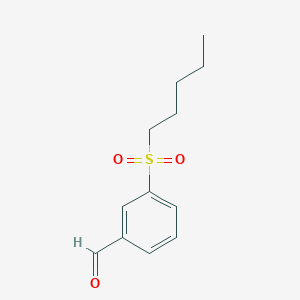
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)butyramide](/img/structure/B14903678.png)
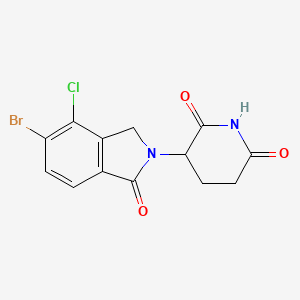
![((3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14903686.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)

